4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide
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Overview
Description
4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The reaction conditions often include the use of formic acid or different amines, and microwave-induced synthesis has also been employed .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-induced synthesis and the use of green chemistry approaches, like deep eutectic solvents (DES), can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core structure and exhibits comparable biological activities.
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives: These compounds also belong to the quinazolinone family and are studied for their anti-inflammatory and analgesic properties.
Uniqueness
4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both quinazolinone and piperidine moieties.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-6-5-7-19(14-16)25-23(29)26-12-10-18(11-13-26)15-27-17(2)24-21-9-4-3-8-20(21)22(27)28/h3-9,14,18H,10-13,15H2,1-2H3,(H,25,29) |
InChI Key |
SUSCPIJKLVXQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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